
6-chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related chromen-2-one derivatives often involves the condensation of substituted acetophenones with salicylaldehydes in the presence of a catalyst such as piperidine, followed by cyclization reactions to introduce the piperidinylmethyl group. For instance, Hatzade et al. (2008) described the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones, which involves a similar process of condensation and cyclization, showcasing a method that could be analogous to synthesizing the compound (Hatzade et al., 2008).
Molecular Structure Analysis
The molecular structure, including geometry and electronic properties, of chromen-2-one derivatives can be determined using techniques such as X-ray crystallography and spectroscopy. For example, Fatma et al. (2017) conducted a comprehensive study on a novel quinolin-2(1H)-one derivative, analyzing its molecular geometry, hyperpolarizability, and vibrational analysis using density functional theory (DFT) (Fatma et al., 2017). These methodologies are applicable for analyzing the molecular structure of "6-chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one".
Chemical Reactions and Properties
Chromen-2-ones undergo various chemical reactions, including cycloadditions, substitutions, and redox reactions, which modify their chemical structure and properties. The reactivity of the chromen-2-one core can be influenced by the presence of substituents such as the piperidinylmethyl group. Zhang et al. (2021) discussed the [3 + 3] cyclization of 2-amino-4H-chromen-4-ones with substituted malononitriles, a reaction type that could be relevant for derivatives of the compound in focus (Zhang et al., 2021).
Physical Properties Analysis
The physical properties of chromen-2-ones, such as solubility, melting point, and crystal structure, are crucial for their application and handling. The crystal and molecular structure of a compound provides insights into its stability and intermolecular interactions. Channabasappa et al. (2018) synthesized a coumarin derivative and characterized its physical properties through X-ray diffraction studies, offering a model for studying similar compounds (Channabasappa et al., 2018).
Chemical Properties Analysis
The chemical properties of chromen-2-ones, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and redox behavior, are influenced by their functional groups. Studies like those conducted by Alizadeh and Ghanbaripour (2014) on the synthesis of chromen-2-one derivatives highlight the chemical versatility of these compounds and their potential for further functionalization (Alizadeh & Ghanbaripour, 2014).
科学的研究の応用
Synthesis and Biological Activities
The compound is involved in the synthesis of novel chemical structures with potential biological activities. For instance, derivatives of chromen-4H-ones have been synthesized for antimicrobial and antioxidant activities. These compounds are created through reactions involving substituted acetophenones and phenylhydrazine hydrochloride, leading to the formation of pyrazolyl-chromen-4H-ones and their glucosides (K. Hatzade et al., 2008).
Anticancer Activity
Significant research has been focused on the anticancer applications of chromene derivatives. One study showed that 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles exhibited excellent antitumor activity against various cancer cell lines, with certain compounds inducing cell cycle arrest and triggering apoptosis (A. El-Agrody et al., 2020).
Antimicrobial and Antioxidant Properties
Several studies have explored the antimicrobial and antioxidant properties of chromene derivatives. Compounds synthesized from chromene carbaldehydes demonstrated remarkable antimicrobial activity against various bacteria and fungi, highlighting their potential as therapeutic agents (I. H. El Azab et al., 2014).
Neuroleptic and Tranquilizing Activities
Mannich bases of substituted tetrahydrobenzo[c]chromen-6-ones were found to possess neuroleptic and tranquilizing activities, indicating their potential use in treating central nervous system disorders. These compounds were synthesized through the condensation of hydroxy-tetrahydrobenzo[c]chromen-6-ones with substituted diaminomethanes (Y. Garazd et al., 2002).
Molecular Structure Analysis
Research on the molecular structure of related compounds provides insight into their chemical properties and potential applications. For example, the crystal and molecular structure of genistein-derived compounds have been studied to understand their interactions and potential biological activities (Zhang et al., 2008).
特性
IUPAC Name |
6-chloro-7-hydroxy-4-(piperidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c16-12-7-11-10(9-17-4-2-1-3-5-17)6-15(19)20-14(11)8-13(12)18/h6-8,18H,1-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSSDKOVPJBAQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2496760.png)
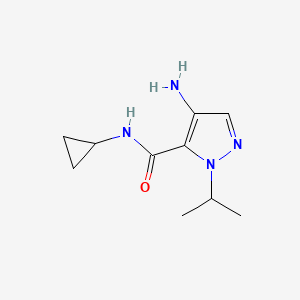

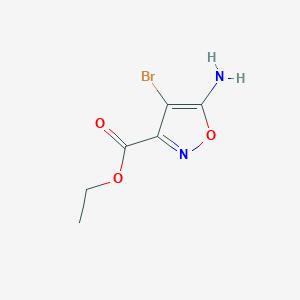
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2496764.png)
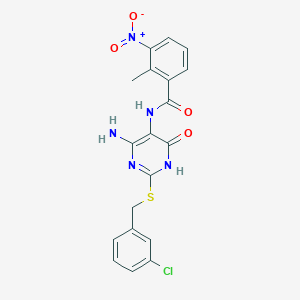
![1-[4-(5-Fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2496770.png)

![4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2496773.png)
![2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2496774.png)
![5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2496775.png)
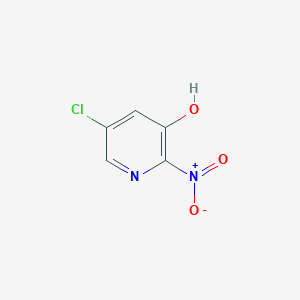
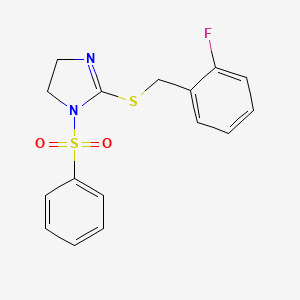
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2496780.png)